molecular formula C15H14N4O2 B2998507 4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797174-61-8

4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2998507
CAS RN: 1797174-61-8
M. Wt: 282.303
InChI Key: ZCBKNOZDJKLISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one is a compound that has garnered attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one involves its ability to inhibit certain enzymes, such as protein kinase and glycogen synthase kinase 3β. By inhibiting these enzymes, the compound can potentially reduce the growth and proliferation of cancer cells and improve glucose metabolism in diabetic patients.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Additionally, it has been shown to improve glucose metabolism in diabetic patients.

Advantages and Limitations for Lab Experiments

One advantage of using 4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one in lab experiments is its high yield in the synthesis process. Additionally, its ability to inhibit certain enzymes makes it a promising candidate for drug development. However, one limitation is that further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one. One direction is to further investigate its potential use in treating cancer, diabetes, and Alzheimer's disease. Another direction is to study its safety and efficacy in humans. Additionally, further studies are needed to determine its mechanism of action and potential side effects.
In conclusion, this compound is a compound with potential applications in drug development. Its ability to inhibit certain enzymes makes it a promising candidate for treating diseases such as cancer, diabetes, and Alzheimer's disease. Further studies are needed to determine its safety and efficacy in humans and its potential side effects.

Synthesis Methods

The synthesis of 4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one involves the reaction of furfurylamine, pyridine-2-carbaldehyde, and cyclopropyl isocyanate in the presence of a catalyst. The yield of the synthesis process is high, and the compound can be obtained in a few steps.

Scientific Research Applications

4-cyclopropyl-3-(furan-2-yl)-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one has shown potential in drug development due to its ability to act as an inhibitor of certain enzymes. It has been studied for its potential use in treating diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

4-cyclopropyl-5-(furan-2-yl)-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-15-18(10-11-4-1-2-8-16-11)17-14(13-5-3-9-21-13)19(15)12-6-7-12/h1-5,8-9,12H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBKNOZDJKLISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC3=CC=CC=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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